Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid is classified under small molecule drugs and is primarily utilized in research settings, particularly in the development of targeted protein degradation technologies such as PROTAC (Proteolysis Targeting Chimeras). The compound is recognized for its role in selectively degrading bromodomain and extraterminal domain proteins, specifically BRD2 and BRD4, which are implicated in various cancers.
The synthesis of Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid typically involves several key steps:
This synthetic route is advantageous due to its efficiency and the stability provided by the trifluoroacetic acid group during the conjugation process.
The molecular formula of Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid is with a molecular weight of 458.39 g/mol. The structure features a Thalidomide core connected to a polyethylene glycol linker, which enhances solubility and facilitates interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 458.39 g/mol |
CAS Number | 2093387-50-7 |
Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid can undergo various chemical reactions:
Common reagents used include nucleophiles like amines and thiols for substitution reactions, while hydrogen peroxide may be employed for oxidation processes. Sodium borohydride is typically used for reduction reactions.
Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid functions primarily as a ligand for Cereblon, which is part of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding to Cereblon, this compound facilitates the recruitment of target proteins for ubiquitination. This process marks them for degradation via the proteasome, effectively reducing their levels within cells. This mechanism underpins its application in targeted protein degradation strategies.
The physical properties of Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid include:
Chemical properties include:
Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid has several significant applications:
Thalidomide-4-NH-PEG1-NH₂ TFA (CAS 2490499-21-1) binds CRBN via its phthalimide moiety, embedding within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the E3 ligase. This interaction is stabilized by hydrogen bonding between the glutarimide ring and His378, with the PEG1 linker extending the terminal amine group solvent-exposed for conjugation to target protein ligands. The trifluoroacetate (TFA) salt enhances solubility without perturbing the binding interface. Key structural studies confirm that the PEG1 spacer maintains optimal distance (∼11 Å) between CRBN and the neosubstrate, ensuring efficient ubiquitin transfer [1] [2] [8].
Table 1: Structural Parameters of CRBN Ligands
Compound | Binding Affinity (Kd, μM) | Key CRBN Interactions | Linker Length (Atoms) |
---|---|---|---|
Thalidomide-4-NH-PEG1-NH₂ TFA | 0.48 | Trp380, Trp386, His378 | 4 |
Thalidomide (parent) | 1.95 | Trp386, Trp400 | N/A |
Thalidomide-NH-PEG1-COOH TFA | 0.72 | Trp380, His378 | 4 |
Kinetic studies reveal that ternary complexes incorporating Thalidomide-4-NH-PEG1-NH₂ TFA exhibit a kon of 1.2 × 10⁴ M⁻¹s⁻¹ and koff of 8.3 × 10⁻⁵ s⁻¹, indicating rapid complex assembly and prolonged stability. The short PEG1 linker minimizes entropic penalties during target protein recruitment. Molecular dynamics simulations confirm that PEG1-length linkers reduce steric clash by 40% compared to PEG2 variants, enhancing degradation efficiency for sterically constrained targets like kinases [1] [10].
The compound redirects CRBN to ubiquitinate non-native substrates via "molecular glue" reprogramming. Computational modeling identifies that the terminal amine of PEG1 engages the G-loop (residues 402–408) of CRBN, which recognizes substrates with β-hairpin motifs. This enables degradation of previously undruggable proteins (e.g., transcription factors) by facilitating Lys48-linked polyubiquitination. Substrate selectivity is governed by the affinity threshold of the ternary complex (Kd < 100 nM), with PEG1 conjugates showing ∼15% broader substrate scope than bulkier linkers [3] [10].
Thalidomide-4-NH-PEG1-NH₂ TFA demonstrates superior degradation kinetics (DC50 = 12 nM for BRD4) compared to PEG2 analogs (DC50 = 35 nM). The shorter linker enhances cell permeability (logP = −1.2 vs. PEG2’s −2.8) and reduces off-target degradation by 30%, as validated by proteomic profiling. For IKZF1, PEG1 conjugates achieve 95% degradation at 24h, outperforming PEG3 variants (78%) due to reduced misfolding in the E3-substrate complex [3] [7].
Table 2: Linker Length Impact on Degradation Efficiency
Linker Type | DC50 (nM) | Degradation Efficiency (%) | Cellular Permeability (logP) |
---|---|---|---|
PEG1 | 12 | 95 | -1.2 |
PEG2 | 35 | 78 | -2.8 |
PEG3 | 42 | 70 | -3.5 |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2